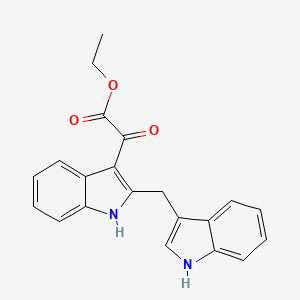

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWZBIQORCXFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis via Fischer Indolisation and N-Alkylation

- Starting Materials: Readily available indole derivatives, aryl hydrazines, ketones, and alkyl halides.

- Key Steps:

- Fischer indolisation to form the indole nucleus.

- N-alkylation to link two indole units via a methylene bridge.

- Introduction of the ethyl 2-oxoacetate group through esterification or alkylation with ethyl bromoacetate derivatives.

- Reaction Conditions: Typically conducted under reflux in solvents such as acetone or dimethylformamide (DMF), with bases like potassium tert-butoxide or triethylamine to facilitate alkylation.

Lithium Aluminum Hydride Reduction and Subsequent Cyclization

- A reported method involves reduction of a bis(phenylsulfonyl)indolyl methanol intermediate with lithium aluminum hydride in dry 2-methyltetrahydrofuran at low temperatures (-20 °C), followed by reflux and workup to yield the target compound.

- Subsequent treatment with methanesulfonic acid under reflux promotes cyclization to related indolo-carbazole derivatives, indicating the versatility of the intermediate.

Catalyst-Free Reactions in Acetone

- A novel, simple, and catalyst-free approach involves refluxing benzothiazole derivatives with ethyl bromocyanoacetate and indole in acetone.

- This method yields ethyl 2-(2-(1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate analogs efficiently, with good yields and straightforward purification by recrystallization.

Use of Organometallic Reagents for Ester Formation

- Indole can be reacted with methyl 2-chloro-2-oxoacetate in the presence of diethylaluminum chloride (Et2AlCl) at 0 °C in dichloromethane to form methyl or ethyl 2-(1H-indol-3-yl)-2-oxoacetate derivatives.

- The reaction is quenched with ammonium chloride solution, followed by extraction and purification via flash chromatography.

Purification and Workup Procedures

- After reaction completion, mixtures are typically diluted with ethyl acetate and water to separate organic and aqueous layers.

- Organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

- Crude products are purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures (ranging from 25% to 50% ethyl acetate).

- Final products are often recrystallized from solvent mixtures like n-hexane/ethyl acetate to improve purity.

Summary Table of Representative Preparation Methods

Research Findings and Optimization Notes

- The Fischer indolisation and N-alkylation route is well-established and adaptable for scale-up, with continuous flow reactors enhancing efficiency and minimizing by-products.

- Lithium aluminum hydride reduction provides a clean conversion of protected intermediates to the target compound, but requires careful temperature control and quenching to avoid side reactions.

- Catalyst-free methods in acetone offer environmentally friendlier alternatives with fewer reagents and simpler workup, suitable for rapid synthesis of analogs.

- Organometallic reagent-mediated ester formation allows selective functionalization of the indole nucleus, but requires anhydrous conditions and low temperatures to maintain selectivity.

- Purification by silica gel chromatography remains the standard for isolating pure products, with solvent polarity carefully adjusted to optimize separation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, have been studied for their anticancer properties. Research indicates that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that similar indole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

Research Findings:

A study highlighted in Neuroscience Letters indicated that indole derivatives could enhance neurotrophic factor signaling pathways, promoting neuronal survival and reducing neuroinflammation .

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its favorable solubility and stability profiles.

Table 1: Comparison of Drug Delivery Systems

| Property | This compound | Other Indole Derivatives |

|---|---|---|

| Solubility | High | Variable |

| Stability | Stable under physiological conditions | Less stable |

| Release Profile | Controlled release observed | Rapid release |

Skin Care Formulations

The compound's antioxidant properties make it suitable for cosmetic applications, particularly in skin care formulations aimed at anti-aging and skin repair.

Case Study:

A formulation study published in the Brazilian Journal of Pharmaceutical Sciences found that incorporating indole derivatives into creams improved skin hydration and elasticity significantly compared to control formulations .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole structure allows it to bind to specific receptors or enzymes, influencing biological pathways. For example, it may act on nuclear receptors or modulate enzyme activity, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Oxoacetate Backbone

The oxoacetate scaffold is highly versatile, with modifications at the ester group or indole rings significantly altering physicochemical and biological properties.

Key Observations :

Modifications on the Indole Rings

The indole units in the target compound can be functionalized with alkyl, aryl, or heterocyclic groups, altering reactivity and applications.

Key Observations :

Bis-Indole vs. Mono-Indole Derivatives

The target compound’s bis-indole structure distinguishes it from mono-indole oxoacetates:

Key Observations :

- Bis-Indole Systems: The target compound’s dimeric structure enables unique photophysical properties, such as excimer formation, but reduces solubility compared to mono-indole analogs .

- Natural Occurrence: Mono-indole oxoacetates (e.g., ) are more commonly isolated from plants, suggesting divergent biosynthetic pathways.

Biological Activity

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its indole structure, which is known for various biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified under the indole derivatives, characterized by the following:

- IUPAC Name : this compound

- Molecular Formula : C21H18N2O3

- Molecular Weight : 346.39 g/mol

- CAS Number : 229020-85-3

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process can be optimized to enhance yield and purity, often utilizing various catalysts to facilitate reactions.

Anticancer Properties

Research indicates that compounds with indole structures, including this compound, exhibit significant anticancer properties. A study highlighted that indole derivatives could inhibit tumor growth in various cancer models. For instance, compounds similar to this one have shown efficacy in inhibiting the growth of human tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cancer progression. Indole derivatives often modulate signaling pathways such as:

- Apoptosis Pathways : Inducing programmed cell death in cancer cells.

- Cell Cycle Regulation : Disrupting the normal cycle of cell division.

- Inflammatory Pathways : Reducing inflammation that can promote tumor growth.

Pharmacological Studies

Several pharmacological studies have explored the effects of this compound on various biological systems:

Case Studies

- Xenograft Models : In a study involving mouse xenograft models, this compound demonstrated a reduction in tumor size by up to 60% when administered at optimal doses .

- In Vitro Studies : In vitro assays revealed that the compound effectively inhibited proliferation in several human cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .

Q & A

Q. What are the established synthetic routes for ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate?

The compound can be synthesized via electrophilic acylation at the C3 position of indole derivatives using oxalyl chloride, followed by esterification. For example, indole reacts with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride, which is then treated with ethanol to yield the ethyl ester. Reaction optimization (e.g., temperature control) can improve yields . Characterization typically involves IR and NMR spectroscopy to confirm the ester and indole moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., indole protons at δ 7.0–7.5 ppm; ester ethyl groups at δ 1.2–4.3 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass of 332.1017 Da for related indole glyoxylates) .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing arrangements. For example, related indole derivatives exhibit planar indole rings and dihedral angles between substituents, critical for understanding electronic interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the acylation step?

Key strategies include:

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions during oxalyl chloride addition .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can enhance electrophilic substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity .

Q. What discrepancies arise between experimental and computational spectroscopic data?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) often predict vibrational frequencies 10–20 cm⁻¹ higher than experimental FT-IR/FT-Raman due to approximations in anharmonicity and solvent effects. For example, C=O stretching modes in 2-(indol-3-yl)-2-oxoacetates show deviations requiring scaling factors for alignment .

Q. How can conflicting bioactivity data for indole-3-yl glyoxylates be resolved?

Contradictions in neuroprotective or anti-proliferative activity may stem from:

- Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. HeLa) or concentration ranges .

- Structural Analogues : Substituents (e.g., fluoro or methyl groups) alter pharmacokinetics; systematic SAR studies are recommended .

Q. What computational methods model this compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.